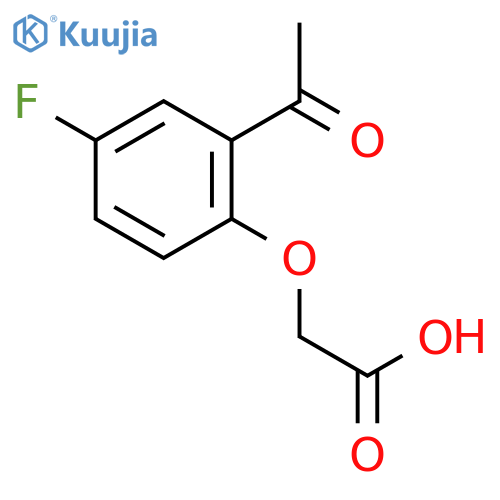Cas no 34848-65-2 (2-(2-Acetyl-4-fluorophenoxy)acetic acid)

34848-65-2 structure
商品名:2-(2-Acetyl-4-fluorophenoxy)acetic acid
2-(2-Acetyl-4-fluorophenoxy)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-Acetyl-4-fluorophenoxy)acetic acid
- (2-acetyl-4-fluoro-phenoxy)-acetic acid
- 2-acetyl-4-fluorophenoxy acetic acid
- Acetic acid, (2-acetyl-4-fluorophenoxy)-
- AGN-PC-00DKOR
- AK-80672
- ANW-68160
- CTK8C2296
- KB-220667
- SureCN718460
- 34848-65-2
- DB-363900
- DTXSID70470155
- AC-27181
- (2-acetyl-4-fluorophenoxy)acetic acid
- 2-(2-Acetyl-4-fluorophenoxy)aceticacid
- AKOS016007040
- REIYOIMWAWBCSE-UHFFFAOYSA-N
- SCHEMBL718460
-
- MDL: MFCD22493424
- インチ: InChI=1S/C10H9FO4/c1-6(12)8-4-7(11)2-3-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14)
- InChIKey: REIYOIMWAWBCSE-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1=C(C=CC(=C1)F)OCC(=O)O
計算された属性
- せいみつぶんしりょう: 212.04847
- どういたいしつりょう: 212.04848693g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 63.6Ų
じっけんとくせい
- PSA: 63.6
2-(2-Acetyl-4-fluorophenoxy)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652141-1g |
2-(2-Acetyl-4-fluorophenoxy)acetic acid |
34848-65-2 | 98% | 1g |
¥4569.00 | 2024-05-17 | |
| Crysdot LLC | CD12080605-1g |
2-(2-Acetyl-4-fluorophenoxy)acetic acid |
34848-65-2 | 95+% | 1g |
$668 | 2024-07-24 |
2-(2-Acetyl-4-fluorophenoxy)acetic acid 関連文献
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
34848-65-2 (2-(2-Acetyl-4-fluorophenoxy)acetic acid) 関連製品
- 60770-49-2(5-Fluorobenzofuran-3-one)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量